![molecular formula C11H7Cl2NO3 B1453828 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1443979-88-1](/img/structure/B1453828.png)
2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Overview
Description
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid is not fully understood, but it is believed to work through a number of different pathways. One proposed mechanism involves its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Another proposed mechanism involves its ability to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation is the limited understanding of its mechanism of action, which makes it difficult to fully explore its potential therapeutic applications.
Future Directions
There are a number of future directions for research on 2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. One direction is to further investigate its potential as a cancer treatment, including its ability to inhibit the growth of cancer cells and its potential use in combination with other treatments. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its potential limitations.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. One study investigated its ability to inhibit the growth of cancer cells in vitro, showing promising results for its use in cancer treatment. Another study looked at its potential as an anti-inflammatory agent, showing that it could reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-9(11(15)16)14-10(17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCCLFXRXPQHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193366 | |
Record name | 4-Oxazolecarboxylic acid, 2-(3,4-dichlorophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1443979-88-1 | |
Record name | 4-Oxazolecarboxylic acid, 2-(3,4-dichlorophenyl)-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxazolecarboxylic acid, 2-(3,4-dichlorophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.